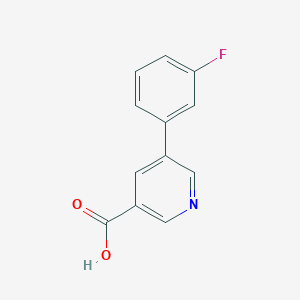

5-(3-Fluorophenyl)nicotinic acid

Description

BenchChem offers high-quality 5-(3-Fluorophenyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Fluorophenyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-fluorophenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-11-3-1-2-8(5-11)9-4-10(12(15)16)7-14-6-9/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARUBMHXTMGGFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=CN=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450481 |

Source

|

| Record name | 5-(3-Fluorophenyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181705-88-4 |

Source

|

| Record name | 5-(3-Fluorophenyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 5-(3-Fluorophenyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 5-(3-Fluorophenyl)nicotinic acid. The information is intended to support research and development activities in medicinal chemistry and related fields.

Core Chemical Properties

5-(3-Fluorophenyl)nicotinic acid is a fluorinated derivative of nicotinic acid. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 181705-88-4 | [1][2] |

| Molecular Formula | C₁₂H₈FNO₂ | [1][2] |

| Molecular Weight | 217.20 g/mol | [1][2] |

| Purity | ≥97% | [2] |

| Appearance | Solid | |

| Storage Temperature | Room Temperature | [1] |

Synthesis and Experimental Protocols

The primary synthetic route for 5-(3-Fluorophenyl)nicotinic acid is the Suzuki-Miyaura cross-coupling reaction. This widely used method for forming carbon-carbon bonds is well-suited for coupling an aryl halide with an arylboronic acid.[3]

General Suzuki-Miyaura Coupling Protocol

This protocol describes the synthesis of 5-(3-Fluorophenyl)nicotinic acid from 5-bromonicotinic acid and 3-fluorophenylboronic acid.

Materials:

-

5-Bromonicotinic acid

-

3-Fluorophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₃PO₄ or K₂CO₃)

-

Anhydrous, degassed solvent (e.g., DMF, 1,4-Dioxane/H₂O)

Procedure:

-

In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromonicotinic acid, 1.2-1.5 equivalents of 3-fluorophenylboronic acid, and 2-3 equivalents of the base.[3]

-

Add the palladium catalyst (typically 2-5 mol%).[3]

-

Add the degassed solvent.

-

Heat the mixture with stirring (typically to 80-100 °C) and monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).[3]

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

The crude product can be purified by recrystallization or column chromatography. A common method for purifying nicotinic acid derivatives involves crystallization from a suitable solvent, potentially with the use of activated carbon for decolorization.

Experimental Workflow for Suzuki-Miyaura Coupling

A typical experimental workflow for the synthesis of 5-(3-Fluorophenyl)nicotinic acid.

Spectroscopic Analysis

While specific spectra for 5-(3-Fluorophenyl)nicotinic acid are not available in the searched literature, the expected spectroscopic characteristics can be inferred from related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically 7.0-9.0 ppm). The protons on the pyridine ring will be influenced by the carboxylic acid and the fluorophenyl group, and the protons on the fluorophenyl ring will show coupling to the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbon (typically 165-185 ppm) and the aromatic carbons. The carbon atoms bonded to fluorine will exhibit characteristic splitting.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (217.20 g/mol ).

Potential Biological Activity and Signaling Pathways

Specific biological data for 5-(3-Fluorophenyl)nicotinic acid is not yet published. However, as a derivative of nicotinic acid (niacin), its biological activity may be related to the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.[4]

Nicotinic acid itself is a known agonist of GPR109A, and this interaction is responsible for its lipid-lowering effects.[4] The activation of GPR109A in adipocytes inhibits lipolysis, leading to a decrease in circulating free fatty acids and subsequently reduced triglyceride synthesis in the liver.[4]

Fluorination is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, it is plausible that 5-(3-Fluorophenyl)nicotinic acid could act as an agonist or antagonist of GPR109A, potentially with altered potency or selectivity compared to nicotinic acid.

Hypothesized Signaling Pathway

Hypothesized GPR109A signaling pathway for 5-(3-Fluorophenyl)nicotinic acid.

Safety Information

Based on data for similar compounds, 5-(3-Fluorophenyl)nicotinic acid should be handled with care. The following hazard statements are associated with this compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Standard laboratory safety precautions, including the use of personal protective equipment, are recommended.[5]

This document is intended for informational purposes for a scientific audience and does not constitute medical or safety advice. All laboratory work should be conducted in accordance with established safety protocols.

References

Elucidation of the Molecular Structure of 5-(3-Fluorophenyl)nicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Fluorophenyl)nicotinic acid is a heterocyclic aromatic compound of interest in medicinal chemistry and drug development due to its structural similarity to nicotinic acid (Niacin, Vitamin B3) and the presence of a fluorine-substituted phenyl ring, a common motif in pharmacologically active molecules. The introduction of the 3-fluorophenyl group at the 5-position of the pyridine ring is anticipated to modulate the compound's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the structure elucidation of 5-(3-Fluorophenyl)nicotinic acid, detailing its synthesis and characterization by modern spectroscopic techniques. While experimental spectra for this specific molecule are not widely available in public databases, this guide presents predicted spectral data based on established principles of spectroscopy, alongside detailed experimental protocols for its synthesis and analysis.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties of 5-(3-Fluorophenyl)nicotinic acid is presented in Table 1.

| Property | Value |

| IUPAC Name | 5-(3-Fluorophenyl)pyridine-3-carboxylic acid |

| Synonyms | 5-(3-Fluorophenyl)nicotinic acid |

| Molecular Formula | C₁₂H₈FNO₂[1] |

| Molecular Weight | 217.20 g/mol [1] |

| CAS Number | 181705-88-4[1] |

| Predicted LogP | 2.5 - 3.0 |

| Predicted pKa | ~4.5 (carboxylic acid) |

Synthesis and Structure Elucidation Workflow

The synthesis and structural confirmation of 5-(3-Fluorophenyl)nicotinic acid can be systematically approached through a well-defined workflow. This process begins with the chemical synthesis of the target molecule, followed by purification and subsequent analysis using a suite of spectroscopic methods to confirm its identity and structure.

Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling

The synthesis of 5-(3-Fluorophenyl)nicotinic acid can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-bromonicotinic acid and (3-fluorophenyl)boronic acid.

Materials:

-

5-Bromonicotinic acid

-

(3-Fluorophenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

To a round-bottom flask, add 5-bromonicotinic acid (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Add 1,4-dioxane and water in a 4:1 ratio.

-

Bubble argon through the mixture for 15 minutes to degas.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Heat the reaction mixture at 80-90 °C under an argon atmosphere and monitor by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water.

-

Acidify the aqueous layer with 1 M HCl to precipitate the product.

-

Filter the precipitate and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(3-fluorophenyl)nicotinic acid.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

Predicted ¹H NMR Data (in DMSO-d₆): The predicted proton NMR spectrum will show signals for the protons on both the pyridine and the fluorophenyl rings.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | -COOH |

| ~9.1 | d | 1H | H-2 (Pyridine) |

| ~8.8 | t | 1H | H-4 (Pyridine) |

| ~8.4 | d | 1H | H-6 (Pyridine) |

| ~7.8 | m | 1H | Phenyl H |

| ~7.6 | m | 1H | Phenyl H |

| ~7.5 | m | 1H | Phenyl H |

| ~7.3 | m | 1H | Phenyl H |

Predicted ¹³C NMR Data (in DMSO-d₆): The predicted carbon NMR spectrum will display signals for all 12 carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | -COOH |

| ~162 (d, ¹JCF ≈ 245 Hz) | C-F (Phenyl) |

| ~152 | C-2 (Pyridine) |

| ~149 | C-6 (Pyridine) |

| ~139 | C-4 (Pyridine) |

| ~135 | C-5 (Pyridine) |

| ~132 | C-ipso (Phenyl) |

| ~131 (d, ³JCF ≈ 8 Hz) | Phenyl C |

| ~124 | Phenyl C |

| ~116 (d, ²JCF ≈ 21 Hz) | Phenyl C |

| ~115 (d, ²JCF ≈ 22 Hz) | Phenyl C |

| ~130 | C-3 (Pyridine) |

2. Mass Spectrometry (MS)

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).

-

Acquire the mass spectrum in both positive and negative ion modes using electrospray ionization (ESI).

Predicted Mass Spectrum Data: The high-resolution mass spectrum should confirm the molecular formula.

| Ion | m/z (calculated) | m/z (predicted) |

| [M+H]⁺ | 218.0612 | 218.061 |

| [M-H]⁻ | 216.0460 | 216.046 |

Predicted Fragmentation Pattern: In the positive ion mode, a prominent fragment would be the loss of the carboxylic acid group as CO₂ and H₂O.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

-

Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

Predicted FT-IR Data: The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1580 | Medium | C=C and C=N stretches (aromatic rings) |

| ~1250 | Strong | C-O stretch (carboxylic acid) |

| ~1100 | Strong | C-F stretch |

| ~800-700 | Medium-Strong | C-H out-of-plane bending (aromatic) |

Structure Elucidation Logic

The combination of these spectroscopic techniques provides a robust confirmation of the structure of 5-(3-Fluorophenyl)nicotinic acid.

Conclusion

The structural elucidation of 5-(3-Fluorophenyl)nicotinic acid is a clear-cut process involving a strategic synthetic route followed by comprehensive spectroscopic analysis. The predicted NMR, MS, and FT-IR data provide a detailed spectral signature that, when correlated, unequivocally confirms the molecular structure. This guide provides the necessary theoretical and practical framework for researchers to synthesize and characterize this and similar novel compounds, facilitating further investigation into their potential applications in drug discovery and materials science.

References

Technical Whitepaper: 5-(3-Fluorophenyl)nicotinic Acid (CAS 181705-88-4)

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on 5-(3-Fluorophenyl)nicotinic Acid (CAS 181705-88-4)

Executive Summary

This document serves as an in-depth technical guide on the chemical compound 5-(3-Fluorophenyl)nicotinic acid, CAS 181705-88-4. Despite a comprehensive search of scientific literature and patent databases, detailed experimental data regarding the synthesis, biological activity, and specific signaling pathways for this particular molecule is not publicly available. This guide, therefore, provides a foundational understanding based on the general chemical class of 5-arylnicotinic acids, outlining a well-established synthetic methodology and a hypothetical biological context based on the known pharmacology of nicotinic acid and its derivatives. All experimental protocols and quantitative data presented herein are illustrative, based on established chemical principles and the activities of closely related analogs, and should be treated as a starting point for further investigation.

Chemical Properties and Synthesis

5-(3-Fluorophenyl)nicotinic acid is a derivative of nicotinic acid (Vitamin B3) and belongs to the class of 5-arylnicotinic acids. The introduction of a 3-fluorophenyl group at the 5-position of the pyridine ring is expected to modulate its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its biological activity.

Table 1: Physicochemical Properties of 5-(3-Fluorophenyl)nicotinic Acid

| Property | Value | Source |

| CAS Number | 181705-88-4 | Chemical Abstracts Service |

| Molecular Formula | C₁₂H₈FNO₂ | Calculated |

| Molecular Weight | 217.20 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | --- |

| Melting Point | Not reported | --- |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) | --- |

General Synthetic Approach: Suzuki-Miyaura Cross-Coupling

The most common and efficient method for the synthesis of 5-arylnicotinic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of a boronic acid with an organohalide. In the case of 5-(3-Fluorophenyl)nicotinic acid, this would involve the reaction of 5-bromonicotinic acid with 3-fluorophenylboronic acid.

Diagram 1: Proposed Synthesis of 5-(3-Fluorophenyl)nicotinic Acid

Caption: Synthetic scheme for 5-(3-Fluorophenyl)nicotinic acid.

Detailed Experimental Protocol (Illustrative)

The following is a representative solution-phase Suzuki-Miyaura coupling protocol for the synthesis of 5-(3-Fluorophenyl)nicotinic acid.

Materials:

-

5-Bromonicotinic acid (1.0 eq)

-

3-Fluorophenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk flask, add 5-bromonicotinic acid, 3-fluorophenylboronic acid, and potassium carbonate.

-

The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

-

Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0).

-

Add a degassed 4:1 mixture of 1,4-dioxane and water via cannula.

-

The reaction mixture is heated to 90 °C and stirred vigorously for 12-24 hours.

-

Progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The aqueous layer is acidified with 1M HCl to precipitate the product.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum to afford the crude product.

-

Purification is achieved by recrystallization or column chromatography.

Table 2: Illustrative Synthesis Data

| Parameter | Value | Notes |

| Reactant Scale | 1.0 mmol (5-bromonicotinic acid) | --- |

| Reaction Time | 18 hours | --- |

| Temperature | 90 °C | --- |

| Predicted Yield | 75-90% | Based on similar reported reactions |

| Purification Method | Recrystallization from ethanol/water | --- |

Potential Biological Activity and Signaling Pathways

While no specific biological data for 5-(3-Fluorophenyl)nicotinic acid has been reported, the nicotinic acid scaffold is a well-known pharmacophore. Nicotinic acid itself is a ligand for the G-protein coupled receptor 109A (GPR109A, also known as HM74A), which is primarily expressed in adipocytes and immune cells. Activation of GPR109A in adipocytes leads to the inhibition of adenylate cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, a reduction in the activity of hormone-sensitive lipase. This cascade of events ultimately inhibits lipolysis, leading to a decrease in the release of free fatty acids into the bloodstream and a subsequent reduction in triglyceride synthesis in the liver.

Diagram 2: Hypothesized GPR109A Signaling Pathway

Caption: Potential mechanism of action via GPR109A.

Proposed Experimental Workflow for Biological Evaluation

To ascertain the biological activity of 5-(3-Fluorophenyl)nicotinic acid, a tiered experimental approach is recommended.

Diagram 3: Biological Evaluation Workflow

Caption: A workflow for assessing biological activity.

Table 3: Hypothetical Biological Activity Profile

| Assay | Parameter | Predicted Outcome | Rationale |

| GPR109A Binding Assay | Ki (nM) | 10 - 1000 | Fluorine substitution may alter binding affinity compared to nicotinic acid. |

| cAMP Functional Assay | EC₅₀ (nM) | 50 - 5000 | Dependent on binding affinity and agonist efficacy. |

| Adipocyte Lipolysis Assay | IC₅₀ (µM) | 1 - 50 | Cellular potency is often lower than biochemical potency. |

| In Vivo Lipid Lowering | % Reduction in Triglycerides | 10 - 40% | Dependent on pharmacokinetic and pharmacodynamic properties. |

Conclusion and Future Directions

5-(3-Fluorophenyl)nicotinic acid represents an unexplored derivative of the pharmacologically significant nicotinic acid scaffold. While specific experimental data is currently lacking in the public domain, established synthetic methodologies, such as the Suzuki-Miyaura coupling, provide a clear path for its preparation. Based on the known pharmacology of related compounds, it is hypothesized that this molecule may act as a GPR109A agonist with potential applications in the treatment of dyslipidemia. The experimental protocols and workflows outlined in this guide provide a robust framework for the future synthesis, characterization, and biological evaluation of this compound. Further research is warranted to elucidate its precise pharmacological profile and therapeutic potential.

"5-(3-Fluorophenyl)nicotinic acid" molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(3-Fluorophenyl)nicotinic acid, a synthetic aromatic carboxylic acid with potential applications in pharmaceutical research and development. This document details its physicochemical properties, a robust experimental protocol for its synthesis, and an exploration of its presumed biological activity and associated signaling pathways based on current scientific understanding of related nicotinic acid derivatives.

Core Compound Properties

5-(3-Fluorophenyl)nicotinic acid is a derivative of nicotinic acid (Vitamin B3) and is characterized by the presence of a 3-fluorophenyl group at the 5-position of the pyridine ring. This substitution is of significant interest in medicinal chemistry as the introduction of a fluorine atom can modulate the compound's pharmacokinetic and pharmacodynamic properties.

| Property | Value |

| Molecular Formula | C₁₂H₈FNO₂ |

| Molecular Weight | 217.20 g/mol |

| CAS Number | 181705-88-4 |

| Canonical SMILES | C1=CC(=CC(=C1)C2=CN=C(C=C2)C(=O)O)F |

| Physical Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of 5-(3-Fluorophenyl)nicotinic acid can be effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely utilized for the formation of carbon-carbon bonds due to its mild reaction conditions and tolerance of a broad range of functional groups. The general approach involves the coupling of a pyridine halide with a phenylboronic acid.

Experimental Protocol

This protocol outlines the synthesis of 5-(3-Fluorophenyl)nicotinic acid from 5-bromonicotinic acid and 3-fluorophenylboronic acid.

Materials:

-

5-Bromonicotinic acid

-

3-Fluorophenylboronic acid

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄])

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water mixture or N,N-Dimethylformamide [DMF])

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for reaction, workup, and purification

Procedure:

-

Reaction Setup: In a dry reaction vessel equipped with a magnetic stirrer and a condenser, combine 5-bromonicotinic acid (1 equivalent), 3-fluorophenylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent to the reaction mixture. Subsequently, add the palladium catalyst (typically 2-5 mol%).

-

Reaction: Heat the mixture to a temperature of 80-100°C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a biphasic solvent system was used, separate the organic layer. If a single solvent like DMF was used, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 5-(3-Fluorophenyl)nicotinic acid.

Biological Activity and Signaling Pathways

While specific pharmacological data for 5-(3-Fluorophenyl)nicotinic acid is not extensively available in the public domain, its biological activity can be inferred from the well-established mechanism of action of nicotinic acid and its derivatives. The primary molecular target for this class of compounds is the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂).[1]

GPR109A Activation

Activation of GPR109A by nicotinic acid analogs initiates a cascade of intracellular events.[1] GPR109A is primarily coupled to Gi/o proteins.[2] Upon agonist binding, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP has several downstream consequences, most notably the inhibition of hormone-sensitive lipase in adipocytes, which reduces the release of free fatty acids into the circulation.[2]

References

Discovery of Novel 5-Arylnicotinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, a form of vitamin B3, and its derivatives have long been recognized for their diverse pharmacological activities. The introduction of an aryl group at the 5-position of the nicotinic acid scaffold has given rise to a novel class of compounds with significant therapeutic potential. These 5-arylnicotinic acid derivatives have demonstrated a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds. It is intended to serve as a valuable resource for researchers and drug development professionals working in the field of medicinal chemistry and pharmacology.

Data Presentation: Biological Activities of 5-Arylnicotinic Acid Derivatives

The following tables summarize the quantitative data on the biological activities of various novel 5-arylnicotinic acid derivatives.

Table 1: Antimicrobial Activity of Nicotinic Acid Acylhydrazone and 1,3,4-Oxadiazoline Derivatives [1][2]

| Compound | Substituent | Organism | MIC (µg/mL) |

| Acylhydrazone 13 | 5-nitrofuran | Staphylococcus epidermidis ATCC 12228 | 1.95 |

| Staphylococcus aureus ATCC 6538 | 3.91 | ||

| MRSA ATCC 43300 | 7.81 | ||

| 1,3,4-Oxadiazoline 25 | 5-nitrofuran | Bacillus subtilis ATCC 6633 | 7.81 |

| Staphylococcus aureus ATCC 6538 | 7.81 | ||

| MRSA ATCC 43300 | 15.62 |

MIC: Minimum Inhibitory Concentration

Table 2: Anti-inflammatory Activity of Nicotinic Acid Derivatives [3]

| Compound | Nitrite Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| 4d | Potent | Comparable to Ibuprofen | Comparable to Ibuprofen |

| 4f | Potent | Comparable to Ibuprofen | Comparable to Ibuprofen |

| 4g | Potent | Comparable to Ibuprofen | Comparable to Ibuprofen |

| 4h | Potent | Comparable to Ibuprofen | Comparable to Ibuprofen |

| 5b | Potent | Comparable to Ibuprofen | Comparable to Ibuprofen |

| Ibuprofen (Standard) | - | - | - |

Table 3: Antihyperlipidemic Activity of 3,5-Diphenylpyrazole Derivatives of Nicotinic Acid [4]

| Compound | Total Cholesterol Reduction (%) | Triglyceride Reduction (%) | LDL Reduction (%) | HDL Increase (%) |

| 6e | 14-19 | 24-28 | 16 | 33-41 |

| 6f | 14-19 | 24-28 | 16 | 33-41 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of 5-arylnicotinic acid derivatives.

Synthesis of 5-Arylnicotinic Acid Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 5-arylnicotinic acids from 5-bromonicotinic acid and various arylboronic acids.

Materials:

-

5-bromonicotinic acid

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine 5-bromonicotinic acid (1 equivalent), the desired arylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and potassium carbonate (2 equivalents).[5]

-

Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).[5]

-

De-gas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the mixture to reflux (approximately 80-100 °C) and stir for 12-16 hours under an inert atmosphere.[5]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter it to remove any solids.

-

Concentrate the filtrate under reduced pressure to remove the solvents.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylnicotinic acid derivative.[5]

Synthesis of Nicotinic Acid Acylhydrazones

This protocol outlines the synthesis of acylhydrazones starting from nicotinic acid hydrazide.

Materials:

-

Nicotinic acid hydrazide

-

Appropriate aromatic aldehyde (e.g., 5-nitrofuran-2-carbaldehyde)

-

Ethanol (96%)

Procedure:

-

Dissolve nicotinic acid hydrazide (0.01 mole) in 20 mL of 96% ethanol in a round-bottom flask.[1]

-

Add the appropriate aldehyde (0.011 mole) to the solution.[1]

-

Heat the mixture under reflux for 3 hours.[1]

-

Allow the solution to cool to room temperature and then place it in a refrigerator for 24 hours to facilitate precipitation.[1]

-

Filter the resulting precipitate and wash it with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure acylhydrazone derivative.[1]

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol describes a method for screening compounds for their ability to inhibit cyclooxygenase-2 (COX-2) activity.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid

-

Celecoxib (COX-2 inhibitor control)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

96-well white opaque microplate

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compounds and Celecoxib to 10X the desired final concentration in COX Assay Buffer.[6][7]

-

Plate Setup:

-

Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor for the number of assays to be performed.

-

Enzyme Addition: Add the reconstituted COX-2 enzyme to the appropriate wells.

-

Incubation: Add 80 µL of the Reaction Mix to each well.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of diluted arachidonic acid solution to all wells simultaneously using a multichannel pipette.[6][7]

-

Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.[6][7]

-

Data Analysis: Determine the rate of the reaction from the linear portion of the fluorescence versus time curve. Calculate the percent inhibition for each test compound relative to the enzyme control.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plate

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the test compound in MHB directly in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

-

Controls:

-

Growth Control: A well containing only MHB and the bacterial inoculum.

-

Sterility Control: A well containing only MHB.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[8][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by 5-arylnicotinic acid derivatives and a typical experimental workflow.

Caption: A typical experimental workflow for the discovery and development of novel 5-arylnicotinic acid derivatives.

Caption: A simplified diagram of the VEGFR-2 signaling pathway, a target for some anticancer 5-arylnicotinic acid derivatives.[1][10][11][12]

Caption: An overview of the EGFR signaling pathway, another key target in cancer therapy for which 5-arylnicotinic acid derivatives show potential.[3][4][13][14]

Caption: The mechanism of action of α-glucosidase inhibitors, a potential therapeutic application for some 5-arylnicotinic acid derivatives.[2][15][16][17][18]

References

- 1. researchgate.net [researchgate.net]

- 2. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. assaygenie.com [assaygenie.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. biorbyt.com [biorbyt.com]

- 13. researchgate.net [researchgate.net]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. What are α-glucosidase inhibitors and how do they work? [synapse.patsnap.com]

- 18. researchgate.net [researchgate.net]

The Pivotal Role of Fluorinated Nicotinic Acids in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into nicotinic acid scaffolds has emerged as a powerful tool in medicinal chemistry, unlocking new therapeutic potential and refining the pharmacological properties of this essential vitamin and its derivatives. This in-depth technical guide explores the multifaceted role of fluorinated nicotinic acids, detailing their synthesis, biological activities, and the intricate signaling pathways they modulate. By leveraging the unique physicochemical properties of fluorine, researchers are developing novel drug candidates with enhanced potency, selectivity, and metabolic stability for a range of diseases, including dyslipidemia, inflammation, and microbial infections.

The Impact of Fluorination on Nicotinic Acid Derivatives

The introduction of fluorine or fluorine-containing groups, such as the trifluoromethyl (CF3) group, into the nicotinic acid backbone can dramatically alter its biological profile. Fluorine's high electronegativity and small atomic size can influence a molecule's pKa, lipophilicity, and metabolic stability. These modifications can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, as well as enhanced binding affinity to target receptors.

One of the most significant targets for nicotinic acid and its fluorinated analogs is the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor. Activation of GPR109A is responsible for the well-known lipid-lowering effects of niacin. Fluorinated derivatives are being explored for their ability to selectively activate this receptor, potentially mitigating some of the undesirable side effects associated with niacin therapy, such as flushing.

Therapeutic Applications and Biological Activities

Fluorinated nicotinic acids and their derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for various therapeutic areas.

GPR109A Agonism and Dyslipidemia

Fluorinated pyrazole acids have been identified as potent and selective agonists of the human GPR109A receptor.[1] These compounds have shown efficacy in in vivo models, suggesting their potential for the treatment of dyslipidemia with an improved side-effect profile compared to traditional niacin.[1] The development of G-protein biased GPR109A agonists is an active area of research, aiming to separate the therapeutic anti-lipolytic effects from the flushing response, which is thought to be mediated by a separate signaling pathway.

Anti-inflammatory Properties

Nicotinic acid derivatives have been investigated for their anti-inflammatory potential. Certain novel series of these compounds have exhibited significant inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2] The data below summarizes the in vitro anti-inflammatory activity of a series of isonicotinic acid derivatives, highlighting the potent activity of some of these compounds compared to the standard drug, ibuprofen.[3]

| Compound | Structure | % Inhibition of ROS Production (at 25 µg/mL) | IC50 (µg/mL) |

| 5 | Isonicotinate of meta-aminophenol | 95.9 | 1.42 ± 0.1 |

| 6 | Isonicotinate of para-aminophenol | 92.3 | 8.6 ± 0.5 |

| 8a | N-acetyl-para-aminophenol isonicotinate | 90.1 | 19.6 ± 3.4 |

| 8b | N-butyryl-para-aminophenol isonicotinate | 85.4 | 3.7 ± 1.7 |

| Ibuprofen | Standard | 48.9 | 11.2 ± 1.9 |

| Data sourced from a study on isonicotinic acid derivatives and their inhibitory effect on reactive oxygen species (ROS) production in human blood cells.[3] |

Antimicrobial Activity

The antimicrobial potential of nicotinic acid derivatives is another promising avenue of research. Studies have shown that certain newly synthesized nicotinamides exhibit significant activity against a range of microbial strains. The table below presents the minimum inhibitory concentration (MIC) values for a selection of these compounds against various bacteria and fungi.[4]

| Compound | S. aureus (ATCC 6538) MIC50 (mM) | E. faecalis (ATCC 29212) MIC50 (mM) | P. aeruginosa (ATCC 27853) MIC50 (mM) | K. pneumoniae (NCIMB 9111) MIC50 (mM) | C. albicans (ATCC 24433) MIC50 (mM) |

| NC 1 | 0.5 | 0.5 | >1 | 0.5 | 0.25 |

| NC 2 | 0.25 | 0.25 | 0.5 | 0.25 | 0.125 |

| NC 3 | 0.125 | 0.125 | 0.25 | 0.125 | 0.0625 |

| NC 4 | 0.5 | 0.5 | >1 | 0.5 | 0.25 |

| NC 5 | 0.25 | 0.25 | 0.5 | 0.25 | 0.125 |

| NC 6 | 0.5 | 0.5 | >1 | 0.5 | 0.25 |

| NC 7 | 0.25 | 0.25 | 0.5 | 0.25 | 0.125 |

| MIC50 values for a series of nicotinic acid hydrazides (NC 1-7) against various microbial strains.[4] |

Signaling Pathways of Fluorinated Nicotinic Acid Derivatives

The biological effects of fluorinated nicotinic acids are primarily mediated through the activation of the GPR109A receptor. Upon agonist binding, GPR109A can initiate two distinct signaling cascades: a G-protein-dependent pathway and a β-arrestin-dependent pathway.

G-Protein (Gαi) Dependent Signaling Pathway

The canonical signaling pathway involves the coupling of GPR109A to an inhibitory G-protein (Gαi). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP attenuates the activity of protein kinase A (PKA), which is believed to be the primary mechanism behind the anti-lipolytic effects of niacin and its derivatives.

Caption: G-Protein (Gαi) Dependent Signaling Pathway of Fluorinated Nicotinic Acid Derivatives.

β-Arrestin Dependent Signaling Pathway

In addition to the G-protein pathway, GPR109A activation can also lead to the recruitment of β-arrestin. This pathway is thought to be responsible for the flushing side effect of niacin. Upon agonist binding, the receptor is phosphorylated, leading to the binding of β-arrestin. This can trigger a separate signaling cascade, including the activation of the ERK1/2 pathway, and is also involved in receptor desensitization and internalization.

Caption: β-Arrestin Dependent Signaling Pathway of Fluorinated Nicotinic Acid Derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of fluorinated nicotinic acids, compiled from various sources.

Synthesis of Fluorinated Nicotinic Acids

General Procedure for the Synthesis of 6-(Trifluoromethyl)nicotinic acid: [5]

-

In a 200 ml four-necked flask equipped with a stirrer and thermometer, charge 10 g (0.044 mol) of 2-chloro-6-trifluoromethyl nicotinic acid and 50 ml of methanol.

-

Cool the mixture in an ice water bath and add 9.0 g (0.088 mol) of triethylamine dropwise with stirring.

-

Replace the atmosphere with nitrogen, and then introduce 1.0 g of 5%-Pd/C catalyst.

-

Replace the nitrogen with hydrogen and attach a balloon filled with hydrogen.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by liquid chromatography.

-

Upon completion, evaporate the methanol.

-

Dissolve the residue in 100 ml of water and cool to approximately 15°C.

-

Add 9.3 g (0.089 mol) of concentrated hydrochloric acid dropwise to induce crystallization.

-

Age the mixture for about one hour at the same temperature.

-

Filter the solid, wash the cake with 25 ml of cold water, and dry to obtain 6-(trifluoromethyl)nicotinic acid.

General Procedure for the Synthesis of 4-(Trifluoromethyl)nicotinic acid: [6][7][8]

-

To a 100mL three-necked flask, add 5g (0.0192mol) of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, 0.3g of 10% Pd/C, 5.25g (0.0389mol) of CH3COONa·3H2O, and 20mL of ethanol.

-

Stir the mixture to dissolve the solids.

-

Replace the air with nitrogen (3 times) and then with hydrogen (2 times).

-

Stir the reaction at room temperature for 8 hours under a hydrogen atmosphere.

-

Filter to recover the palladium on carbon and wash the filter cake with ethanol.

-

Evaporate the solvent from the filtrate.

-

Add 20 mL of water to the resulting solid and dissolve it.

-

Adjust the pH to 2-3 with hydrochloric acid.

-

Extract the aqueous solution three times with ethyl acetate.

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield 4-(Trifluoromethyl)nicotinic acid.

General Procedure for the Synthesis of 6-Fluoronicotinic acid: [9][10][11]

-

To a 500mL three-necked flask, add 11.1g (0.1mol) of 2-fluoro-5-methylpyridine and 250mL of water.

-

Start mechanical stirring and add 31.6g (0.2mol) of KMnO4 and 5.6g (0.1mol) of KOH.

-

Heat the mixture in an oil bath to 95°C and react for 5 hours.

-

Filter the hot solution and collect the filtrate.

-

Cool the filtrate to room temperature and adjust the pH to 2-4 with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid and extract the filtrate twice with dichloroethane.

-

Combine the filtered solid and the extracted organic phase and evaporate the solvent to obtain 6-fluoronicotinic acid.

Biological Evaluation Protocols

In Vitro GPR109A Activation Assay (cAMP Measurement): [12]

-

Cell Culture: Culture CHO-K1 cells stably expressing human GPR109A in a suitable growth medium.

-

Cell Seeding: Seed the cells into a 384-well plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the fluorinated nicotinic acid derivatives in an appropriate assay buffer.

-

Compound Addition: Add the compound dilutions to the cells and incubate for a specified period.

-

Adenylyl Cyclase Stimulation: Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or AlphaScreen).

-

Data Analysis: Plot the cAMP levels against the compound concentration and determine the EC50 values.

In Vitro Cyclooxygenase (COX) Inhibition Assay: [13][14][15][16]

-

Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the substrate (arachidonic acid) in an appropriate buffer.

-

Compound Preparation: Prepare serial dilutions of the fluorinated nicotinic acid derivatives.

-

Reaction Mixture: In a microplate, combine the enzyme, a cofactor solution, and the test compound or vehicle control.

-

Initiate Reaction: Add the arachidonic acid solution to initiate the enzymatic reaction.

-

Detection: Measure the product formation over time using a suitable method, such as a colorimetric or fluorometric assay that detects the peroxidase activity of COX.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for COX-1 and COX-2.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC): [4]

-

Bacterial/Fungal Culture: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Compound Preparation: Prepare serial twofold dilutions of the fluorinated nicotinic acid derivatives in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow microbial growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The incorporation of fluorine into the nicotinic acid scaffold represents a highly effective strategy for the development of novel therapeutic agents. Fluorinated nicotinic acids have demonstrated significant potential as GPR109A agonists for the treatment of dyslipidemia, as potent anti-inflammatory agents, and as promising antimicrobial compounds. The detailed understanding of their synthesis, biological activities, and the underlying signaling pathways provides a solid foundation for the rational design of next-generation drugs with improved efficacy and safety profiles. Further exploration of the structure-activity relationships of these fascinating molecules will undoubtedly continue to fuel innovation in medicinal chemistry.

References

- 1. Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 6. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 7. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 8. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 6-Fluoronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 11. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 14. academicjournals.org [academicjournals.org]

- 15. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

5-(3-Fluorophenyl)nicotinic Acid: A Key Intermediate in the Development of Aurora Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3-Fluorophenyl)nicotinic acid, a fluorinated derivative of nicotinic acid, has emerged as a crucial research chemical intermediate, primarily in the synthesis of potent and selective Aurora kinase inhibitors. Its strategic incorporation into molecular scaffolds allows for the development of novel therapeutic agents targeting cancers characterized by the overexpression of these critical cell cycle regulators. This technical guide provides a comprehensive overview of 5-(3-Fluorophenyl)nicotinic acid, including its synthesis, chemical properties, and its pivotal role as a building block in the creation of targeted anti-cancer compounds. Detailed experimental protocols, quantitative data, and visualizations of the relevant biological pathways are presented to support researchers in the fields of medicinal chemistry and drug discovery.

Introduction

The pyridine ring system is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs. Modifications to this core structure, such as the introduction of aryl groups, can significantly alter the pharmacological properties of the resulting molecules. 5-Arylnicotinic acids, in particular, are a class of compounds that have garnered substantial interest. The presence of a fluorine atom, as in 5-(3-Fluorophenyl)nicotinic acid, can further enhance metabolic stability, binding affinity, and bioavailability of the final drug product.

This guide focuses on the synthesis and application of 5-(3-Fluorophenyl)nicotinic acid, with a specific emphasis on its use as an intermediate in the development of Aurora kinase inhibitors, a promising class of anti-cancer therapeutics.

Chemical Properties and Data Presentation

5-(3-Fluorophenyl)nicotinic acid is a white to off-white solid. Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 5-(3-Fluorophenyl)pyridine-3-carboxylic acid |

| CAS Number | 181705-88-4 |

| Molecular Formula | C₁₂H₈FNO₂ |

| Molecular Weight | 217.20 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥97% |

Spectroscopic data for 5-(3-Fluorophenyl)nicotinic acid has not been widely reported in publicly available literature. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition.

Synthesis of 5-(3-Fluorophenyl)nicotinic Acid

The most common and efficient method for the synthesis of 5-(3-Fluorophenyl)nicotinic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

General Synthesis Workflow

The synthesis of 5-(3-Fluorophenyl)nicotinic acid typically involves the coupling of a 5-halonicotinic acid derivative with (3-fluorophenyl)boronic acid. The following diagram illustrates the general workflow.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is adapted from patent literature describing the synthesis of 5-(3-Fluorophenyl)nicotinic acid for use in the preparation of Aurora kinase inhibitors.

Materials:

-

5-Bromonicotinic acid

-

(3-Fluorophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromonicotinic acid (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and wash with ethyl acetate to remove non-polar impurities. Acidify the aqueous layer with 1M HCl to a pH of approximately 3-4 to precipitate the product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-(3-Fluorophenyl)nicotinic acid as a solid.

Quantitative Data:

-

Yield: Reported yields for this reaction are typically in the range of 70-85%.

Application as a Research Chemical Intermediate: Synthesis of Aurora Kinase Inhibitors

5-(3-Fluorophenyl)nicotinic acid serves as a key building block in the synthesis of a class of potent and selective Aurora kinase inhibitors. These inhibitors are of significant interest in oncology due to the role of Aurora kinases in cell cycle regulation and their frequent overexpression in various cancers.

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the proper execution of mitosis. They play critical roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Dysregulation of Aurora kinase activity can lead to aneuploidy and genomic instability, which are hallmarks of cancer.

Synthetic Route to an Aurora Kinase Inhibitor

The synthesis of an Aurora kinase inhibitor using 5-(3-Fluorophenyl)nicotinic acid as an intermediate typically involves an initial activation of the carboxylic acid group, followed by an amidation reaction with a suitable amine-containing scaffold.

Experimental Protocol: Amidation

The following is a general protocol for the amidation step. Specific conditions may vary depending on the amine-containing scaffold.

Materials:

-

5-(3-Fluorophenyl)nicotinic acid

-

Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., HATU)

-

Amine-containing scaffold

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Argon or Nitrogen gas

Procedure (via Acid Chloride):

-

Acid Chloride Formation: To a solution of 5-(3-Fluorophenyl)nicotinic acid (1.0 eq) in an anhydrous solvent (e.g., DCM) under an inert atmosphere, add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Remove the excess thionyl chloride and solvent under reduced pressure.

-

Amidation: Dissolve the resulting acid chloride in an anhydrous aprotic solvent. To this solution, add the amine-containing scaffold (1.0-1.1 eq) and a base (e.g., TEA, 2.0-3.0 eq) at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the final Aurora kinase inhibitor.

Quantitative Data for a Representative Final Compound: While specific IC₅₀ values for inhibitors derived directly from 5-(3-Fluorophenyl)nicotinic acid are often proprietary or found within patent literature, related compounds have shown potent inhibition of Aurora kinases with IC₅₀ values in the low nanomolar range.

Biological Assays for Aurora Kinase Inhibitors

The characterization of novel Aurora kinase inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.

In Vitro Kinase Assay

-

Principle: Measures the direct inhibition of the kinase activity of purified Aurora A and Aurora B enzymes. This is often done using a luminescence-based assay that quantifies ATP consumption or a fluorescence-based assay that measures the phosphorylation of a substrate.

-

General Protocol:

-

Purified recombinant Aurora kinase is incubated with a specific substrate and ATP in a buffer solution.

-

The test compound (inhibitor) is added at various concentrations.

-

The reaction is allowed to proceed for a set time at a specific temperature.

-

The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified.

-

IC₅₀ values are calculated from the dose-response curves.

-

Cell-Based Proliferation Assay

-

Principle: Determines the effect of the inhibitor on the growth and viability of cancer cell lines that overexpress Aurora kinases.

-

General Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere.

-

The cells are treated with a range of concentrations of the inhibitor.

-

After a set incubation period (typically 48-72 hours), cell viability is assessed using a reagent such as MTT, resazurin, or a cell-titer glo luminescent assay.

-

GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values are determined.

-

Target Engagement Assay (e.g., Western Blot)

-

Principle: Confirms that the inhibitor is engaging with its intended target within the cell by measuring the phosphorylation status of a known downstream substrate of Aurora B, such as Histone H3 at Serine 10 (pHH3).

-

General Protocol:

-

Cancer cells are treated with the inhibitor for a defined period.

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for pHH3 and a loading control protein (e.g., GAPDH).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the signal is visualized. A reduction in the pHH3 signal indicates target engagement.

-

Conclusion

5-(3-Fluorophenyl)nicotinic acid is a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its utility has been clearly demonstrated in the development of potent Aurora kinase inhibitors for cancer therapy. This guide provides the necessary technical information, including synthetic protocols and biological context, to facilitate further research and development in this promising area of medicinal chemistry. The strategic use of this fluorinated building block will likely continue to contribute to the discovery of novel therapeutics with improved pharmacological profiles.

Potential Biological Targets of 5-Phenylnicotinic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylnicotinic acid, a derivative of nicotinic acid (niacin or Vitamin B3), represents a scaffold of significant interest in medicinal chemistry. Its structural similarity to nicotinic acid suggests that its analogs may interact with a range of biological targets, offering potential therapeutic applications in dyslipidemia, inflammation, neurological disorders, and oncology. This technical guide provides a comprehensive overview of the potential biological targets of 5-phenylnicotinic acid analogs, based on the known pharmacology of the broader class of nicotinic acid derivatives. It includes detailed experimental protocols for key assays, quantitative data on related compounds to serve as a benchmark, and visual representations of relevant signaling pathways and experimental workflows.

Core Biological Targets

Based on the extensive research on nicotinic acid and its derivatives, the primary biological targets for 5-phenylnicotinic acid analogs are hypothesized to be G-protein coupled receptors (GPCRs) and ligand-gated ion channels. Additionally, enzymes involved in inflammatory and cancer-related pathways may also be modulated by these compounds.

G-Protein Coupled Receptor 109A (GPR109A/HCA₂)

GPR109A is the high-affinity receptor for nicotinic acid and is a principal target for its therapeutic effects on lipid metabolism.[1][2] It is primarily expressed in adipocytes and immune cells.[2] Activation of this Gαi/o-coupled receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade is responsible for the anti-lipolytic effects of nicotinic acid. Furthermore, GPR109A activation can also trigger a β-arrestin-dependent signaling pathway, which is implicated in some of the receptor's other effects, including the characteristic flushing response.[3][4]

GPR109A Signaling Cascade upon Agonist Binding.

Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems.[5] They are involved in a variety of physiological processes, including synaptic transmission, and their modulation can impact cognition, addiction, and inflammation.[5][6] Given the structural similarity of 5-phenylnicotinic acid to nicotine, its analogs are potential modulators of nAChRs. Depending on the specific substitutions on the phenyl and nicotinic acid moieties, these analogs could act as agonists, antagonists, or allosteric modulators of different nAChR subtypes.[7][8]

Enzymes in the Inflammatory Cascade

Several studies have reported the anti-inflammatory properties of nicotinic acid derivatives.[1][9] These effects may be mediated, in part, through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). Analogs of 5-phenylnicotinic acid could potentially exhibit inhibitory activity against these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Molecular docking studies on some nicotinic acid derivatives have suggested potential interactions with the active site of COX-2.[10]

Quantitative Data on Related Compounds

| Compound Class/Name | Target | Assay Type | Value (IC₅₀/EC₅₀/Kᵢ) | Reference |

| Nicotinic Acid | GPR109A | Calcium Mobilization | 52 nM | [4] |

| MK-6892 | GPR109A | Calcium Mobilization | 74 nM | [4] |

| 1-Nicotinoyl derivative (5a) | GPR109A | Calcium Mobilization | 45 nM | [4] |

| Isonicotinate (5) | ROS Inhibition | In vitro anti-inflammatory | 1.42 ± 0.1 µg/mL | [6] |

| Ibuprofen (Reference) | ROS Inhibition | In vitro anti-inflammatory | 11.2 ± 1.9 µg/mL | [6] |

Experimental Protocols

GPR109A Radioligand Binding Assay

This assay is used to determine the binding affinity of 5-phenylnicotinic acid analogs to the GPR109A receptor.

Workflow:

Radioligand Binding Assay Workflow.

-

Membrane Preparation:

-

Homogenize cells stably expressing human GPR109A in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g for 30 minutes) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation (10-20 µg protein), a fixed concentration of radioligand (e.g., [³H]-nicotinic acid), and increasing concentrations of the unlabeled 5-phenylnicotinic acid analog.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled nicotinic acid (e.g., 10 µM).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Separation and Counting:

-

Terminate the incubation by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine, using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity constant.

-

Whole-Cell Patch-Clamp Recording for nAChR Modulation

This electrophysiological technique is used to measure the effect of 5-phenylnicotinic acid analogs on the function of nAChRs expressed in a cell line (e.g., HEK293 cells) or primary neurons.[1][13]

Workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Whole-cell radioligand binding for receptor internalization: Research protocol with step-by-step guide and materials - Peeref [peeref.com]

- 5. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. New quinoline derivatives as nicotinic receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.monash.edu [research.monash.edu]

- 11. benchchem.com [benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. jneurosci.org [jneurosci.org]

Application Notes and Protocols for the Synthesis of 5-(3-Fluorophenyl)nicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 5-(3-Fluorophenyl)nicotinic acid, a valuable building block in medicinal chemistry and drug discovery. The primary synthetic route described is the Suzuki-Miyaura cross-coupling reaction between 5-bromonicotinic acid and (3-fluorophenyl)boronic acid. This methodology offers a robust and versatile approach for the formation of the C-C bond, yielding the desired product in good purity. This document includes a general solution-phase experimental protocol, a summary of reaction conditions for analogous couplings, and representative characterization data.

Introduction

5-Arylnicotinic acid derivatives are a significant class of compounds in the pharmaceutical industry due to their diverse biological activities. The introduction of an aryl moiety at the 5-position of the nicotinic acid scaffold can significantly modulate the pharmacological properties of the parent molecule. 5-(3-Fluorophenyl)nicotinic acid, in particular, incorporates a fluorinated phenyl ring, a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of such biaryl compounds, owing to its mild reaction conditions and tolerance of a wide range of functional groups.[1]

Synthesis Pathway

The synthesis of 5-(3-Fluorophenyl)nicotinic acid is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The general scheme involves the reaction of 5-bromonicotinic acid with (3-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base.

Caption: Reaction scheme for the synthesis of 5-(3-Fluorophenyl)nicotinic acid.

Experimental Protocols

This section details a general protocol for the solution-phase Suzuki-Miyaura coupling reaction for the synthesis of 5-(3-Fluorophenyl)nicotinic acid.

Materials:

-

5-Bromonicotinic acid

-

(3-Fluorophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Water, degassed

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid (1.0 equiv), (3-fluorophenyl)boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous and degassed DMF and water (typically in a 4:1 to 10:1 ratio). Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (2-5 mol%), to the flask.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 5-(3-Fluorophenyl)nicotinic acid.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Analogous Suzuki-Miyaura Couplings. [1]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 |

| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 |

| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82 |

| 4 | 3-Fluoro-4-methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 37 | overnight | 75 |

Note: The yields presented are for analogous compounds and may vary for the synthesis of 5-(3-Fluorophenyl)nicotinic acid. Optimization of reaction conditions may be required to achieve higher yields.

Table 2: Physicochemical Properties of 5-(3-Fluorophenyl)nicotinic acid.

| Property | Value |

| CAS Number | 181705-88-4[2] |

| Molecular Formula | C₁₂H₈FNO₂[2] |

| Molecular Weight | 217.20 g/mol [2] |

| Appearance | White to off-white powder |

| Melting Point | Not available |

Table 3: Representative Spectroscopic Data for 5-(3-Fluorophenyl)nicotinic acid.

| Data Type | Description |

| ¹H NMR | Predicted chemical shifts (ppm) in DMSO-d₆: δ 13.5 (s, 1H, COOH), 9.1 (d, 1H), 8.8 (d, 1H), 8.3 (t, 1H), 7.8-7.6 (m, 2H), 7.5 (q, 1H), 7.3 (t, 1H). |

| ¹³C NMR | Predicted chemical shifts (ppm) in DMSO-d₆: δ 166.0, 162.5 (d, J=243 Hz), 152.0, 148.0, 138.0, 136.0 (d, J=8 Hz), 131.0 (d, J=8 Hz), 125.0, 123.0, 116.0 (d, J=21 Hz), 115.0 (d, J=22 Hz). |

| Mass Spec. | ESI-MS (m/z): Calculated for C₁₂H₈FNO₂ [M+H]⁺: 218.0617; Found: To be determined experimentally. |

Note: The NMR data provided is predicted and should be confirmed by experimental analysis of the synthesized compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 5-(3-Fluorophenyl)nicotinic acid.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-(3-Fluorophenyl)nicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction